molecular formula C16H16N2O4S2 B562688 3'-Mercaptoacetaminophen Disulfide CAS No. 1253123-56-6

3'-Mercaptoacetaminophen Disulfide

Cat. No.: B562688
CAS No.: 1253123-56-6
M. Wt: 364.434
InChI Key: RKYJNUFUOUFMRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3’-Mercaptoacetaminophen Disulfide involves the formation of a disulfide bond between two molecules of 3’-Mercaptoacetaminophen. The reaction typically requires an oxidizing agent to facilitate the formation of the disulfide bond. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and iodine (I2). The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of disulfide bond formation and purification would apply in an industrial setting.

Chemical Reactions Analysis

3’-Mercaptoacetaminophen Disulfide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the disulfide bond yields two molecules of 3’-Mercaptoacetaminophen .

Mechanism of Action

The mechanism of action of 3’-Mercaptoacetaminophen Disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the three-dimensional structure of proteins. The compound can modulate the redox state of proteins by forming or breaking disulfide bonds, thereby affecting protein function and signaling pathways .

Comparison with Similar Compounds

3’-Mercaptoacetaminophen Disulfide can be compared with other disulfide-containing compounds, such as:

The uniqueness of 3’-Mercaptoacetaminophen Disulfide lies in its specific structure and applications in research, particularly in the study of redox biology and disulfide bond chemistry .

Properties

IUPAC Name

N-[3-[(5-acetamido-2-hydroxyphenyl)disulfanyl]-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-9(19)17-11-3-5-13(21)15(7-11)23-24-16-8-12(18-10(2)20)4-6-14(16)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYJNUFUOUFMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724598
Record name N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253123-56-6
Record name N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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